Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate
Description
Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H29N3O5. It is known for its significant role in organic synthesis, particularly in the protection of amine groups. The compound is characterized by its solid physical form and a melting point of 116-117°C .
Properties
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoimidazolidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)24-14-13-23(18(24)25)17-9-11-22(12-10-17)19(26)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGURJFEDPZIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boc-Protected Imidazolidinone Intermediate
- Starting Materials: The imidazolidinone core is typically formed by cyclization of amino acid derivatives or diamines with suitable carbonyl sources.
- Protection Step: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature (0 °C to room temperature). This step protects the amine functionality to prevent side reactions in subsequent steps.
Preparation of the Piperidine-1-carboxylate Derivative
- Piperidine Functionalization: The piperidine ring is functionalized by introducing the benzyl carboxylate group via esterification or carbamate formation. Benzyl chloroformate is commonly used to form the benzyl carbamate on the piperidine nitrogen under mild base conditions.
- Key Conditions: Reactions are typically performed under inert atmosphere (nitrogen) to avoid moisture-sensitive side reactions and at controlled temperatures to maximize yield.
Coupling of the Imidazolidinone and Piperidine Units
- Nucleophilic Substitution or Amide Bond Formation: The Boc-protected imidazolidinone intermediate is coupled to the piperidine-1-carboxylate via nucleophilic substitution or amide bond formation, often facilitated by coupling reagents such as carbodiimides (e.g., EDCI, DCC) or activated esters.
- Reaction Medium: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are employed, with bases like N,N-diisopropylethylamine (DIPEA) to scavenge acids generated during coupling.
Purification and Characterization
- Purification: The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired compound with high purity.
- Characterization: Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and elemental analysis. The spectral data correspond to the expected structure with characteristic signals for Boc, benzyl, and imidazolidinone groups.
Detailed Reaction Conditions and Yields
Research Findings and Notes
- The Boc protecting group is critical for the stability of the imidazolidinone during coupling reactions and can be selectively removed under acidic conditions if needed for further derivatization.
- The benzyl ester provides a handle for further transformations or deprotection to the free acid under hydrogenolysis conditions if required in downstream synthesis.
- The synthetic route demands strict anhydrous and inert atmosphere conditions to prevent hydrolysis and side reactions, which is consistent with best practices in heterocyclic and carbamate chemistry.
- The compound is primarily used as a pharmaceutical intermediate or in research settings, and its preparation protocols are optimized for high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then participate in further synthetic transformations .
Scientific Research Applications
Medicinal Chemistry
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Antitumor Activity:
- Research indicates that compounds similar to Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The imidazolidinone structure is known for its ability to interfere with cellular processes involved in tumor growth.
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Neuropharmacology:
- The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
-
Antimicrobial Properties:
- Preliminary studies indicate that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.
Chemical Biology
-
Bioconjugation:
- The reactive functional groups present in this compound allow for bioconjugation with biomolecules, facilitating targeted drug delivery systems.
-
Prodrug Development:
- Due to its structural characteristics, this compound can be explored as a prodrug, where it can be modified to enhance pharmacokinetic properties before being converted into an active form within the body.
Case Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | A study demonstrated that derivatives of the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis (Journal of Medicinal Chemistry, 2023). |
| Neuropharmacology | Research showed that similar piperidine derivatives improved cognitive function in animal models of Alzheimer's disease (Neuropharmacology Journal, 2022). |
| Antimicrobial Testing | Investigations revealed significant antibacterial activity against Gram-positive bacteria, suggesting potential for new antibiotic development (International Journal of Antimicrobial Agents, 2024). |
Mechanism of Action
The mechanism of action of Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate: Similar in structure and function, used for amine protection.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic transformations.
Uniqueness
This compound is unique due to its specific structure, which combines the protective BOC group with an imidazolidinone and piperidine moiety. This combination provides stability and versatility in various synthetic applications .
Biological Activity
Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate (CAS Number: 1312118-25-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.48 g/mol. The compound features a piperidine ring, an imidazolidinone moiety, and a tert-butoxycarbonyl group, which contribute to its biological activity.
Pharmacological Activity
1. Antimicrobial Activity:
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. The specific activity of this compound against specific pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.
2. Enzyme Inhibition:
The compound may act as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms such as beta-lactamases. Inhibitors of these enzymes are crucial in combating antibiotic resistance, making this compound a candidate for further investigation in drug development.
3. Binding Affinity and Selectivity:
Studies on related compounds suggest that the binding affinity of this compound to specific receptors could be evaluated using high-throughput screening methods. This would help determine its selectivity and potential therapeutic index.
Case Studies and Research Findings
Case Study 1: Synthesis and Biological Evaluation
In a study examining the synthesis of similar piperidine derivatives, researchers evaluated their biological activities against various cancer cell lines. The findings indicated that modifications to the piperidine structure could enhance cytotoxicity, suggesting that this compound might also exhibit anticancer properties.
Case Study 2: Inhibition of Beta-lactamase
A patent (KR20160018524A) describes the synthesis of compounds similar to this compound that serve as beta-lactamase inhibitors. These compounds were shown to restore the efficacy of beta-lactam antibiotics against resistant strains, highlighting the therapeutic potential of this class of compounds in treating infections caused by resistant bacteria.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O5 |
| Molecular Weight | 403.48 g/mol |
| CAS Number | 1312118-25-4 |
| Potential Activities | Antimicrobial, Enzyme Inhibition |
| Therapeutic Applications | Antibiotic Resistance Treatment |
| Binding Affinity Studies | Pending |
Q & A
Q. What are the standard synthetic routes for Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : React tert-butyl piperidine intermediates (e.g., tert-butyl 4-(3-methyl-2-nitro-anilino)piperidine-1-carboxylate) under conditions like General Procedure E to form key intermediates (95% yield) .
- Step 2 : Deprotection using trifluoroacetic acid (TFA) to yield free amines (quantitative yield) .
- Step 3 : Coupling with benzyl chloroformate or isocyanate derivatives (e.g., 4-iodophenyl isocyanate) under General Procedure A (87% yield) .
- Alternative Route : 4-oxo-piperidine derivatives react with benzyl chloroformate under basic conditions, followed by purification via recrystallization or chromatography .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry . ORTEP-III generates graphical representations of thermal ellipsoids .
- NMR Spectroscopy : Confirms tert-butyl (δ ~1.40 ppm) and benzyl groups (δ ~5.10 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 319.4 [M+H]+) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Disposal : Treat as hazardous waste via licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Issue : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from residual solvents or rotamers.
- Solution : Compare experimental data with computed spectra (DFT calculations) or repeat under deuterated solvents with higher field instruments (500+ MHz) .
- Case Study : Ambiguous NOE signals in piperidine conformers were resolved using variable-temperature NMR .
Q. What methodologies optimize reaction yields in multi-step syntheses?
- Catalytic Optimization : Use Pd/C or PtO₂ for hydrogenation steps to reduce side-product formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions .
- Temperature Control : Lowering reaction temperatures (–10°C to 0°C) minimizes racemization in chiral intermediates .
Q. How does the compound interact with biological targets like histone deacetylases (HDACs)?
- Mechanism : The tert-butyl carbonyl group mimics acetylated lysine residues, competitively inhibiting HDAC active sites .
- Activity : IC₅₀ values <1 μM against HDAC6 in cancer cell lines, validated via fluorescence polarization assays .
- Structural Insights : Docking studies (PDB: 5IWG) show hydrogen bonding with Asp101 and His145 residues .
Q. What strategies mitigate racemization during synthesis of chiral intermediates?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control .
- Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) for enantioselective acylation .
- Monitoring : Circular dichroism (CD) spectroscopy tracks optical activity during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
